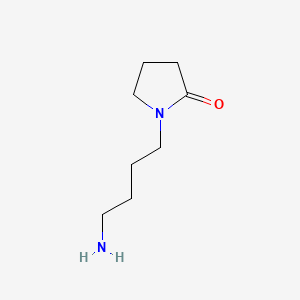

2-Pyrrolidinone, 1-(4-aminobutyl)-

Beschreibung

BenchChem offers high-quality 2-Pyrrolidinone, 1-(4-aminobutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinone, 1-(4-aminobutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53653-64-8 |

|---|---|

Molekularformel |

C8H16N2O |

Molekulargewicht |

156.23 g/mol |

IUPAC-Name |

1-(4-aminobutyl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H16N2O/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7,9H2 |

InChI-Schlüssel |

NJMVKNDAEBCSSC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1)CCCCN |

Herkunft des Produkts |

United States |

Mechanism of Action of 1-(4-Aminobutyl)-2-Pyrrolidinone In Vitro: A Technical Guide to Bifunctional Pharmacophores

Executive Summary

The rational design of neuropharmacological probes often relies on the fusion of distinct structural motifs to target multiple synergistic pathways. 1-(4-aminobutyl)-2-pyrrolidinone (1-4-ABP), also known as N -(4-aminobutyl)pyrrolidin-2-one, represents a highly specialized bifunctional molecule. Structurally, it consists of a gamma-butyrolactam (pyrrolidinone) ring —the core pharmacophore of the racetam class of neuromodulators—covalently linked to a 4-aminobutyl chain , which is structurally identical to the biogenic polyamine putrescine (1,4-diaminobutane).

This whitepaper provides an in-depth technical analysis of 1-4-ABP’s in vitro mechanism of action. By acting as a chimeric probe, 1-4-ABP exhibits a tripartite mechanism:

-

SV2A Modulation : Binding to the Synaptic Vesicle Glycoprotein 2A via the pyrrolidinone ring.

-

NMDAR Allosteric Modulation : Interaction with the polyamine-binding site on the NMDA receptor via the putrescine-like tail.

-

Transglutaminase (TGase) Inhibition : Acting as a pseudo-substrate acyl acceptor to prevent aberrant protein cross-linking.

Structural Pharmacology & Target Rationale

To understand the causality behind 1-4-ABP's in vitro behavior, we must deconstruct its molecular geometry.

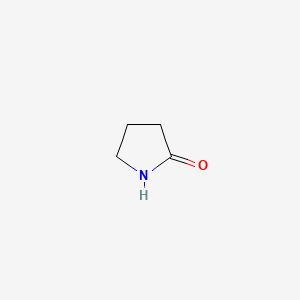

The Pyrrolidinone Core & SV2A

The 2-oxopyrrolidine ring is the defining feature of antiepileptic drugs like levetiracetam and brivaracetam. Extensive radioligand and crystallographic studies have confirmed that the synaptic vesicle protein SV2A is the primary binding site for this moiety [1]. The lactam carbonyl acts as a critical hydrogen bond acceptor within the hydrophobic pocket of SV2A, regulating calcium-dependent exocytosis.

The 4-Aminobutyl Tail & Polyamine Sites

The linear 4-carbon chain terminating in a primary amine mimics putrescine. Polyamines are ubiquitous modulators of the central nervous system. Specifically, putrescine and its derivatives interact with the polyamine recognition site on the NR2B subunit of the NMDA receptor, modulating channel opening and calcium influx [2, 4]. Furthermore, the terminal primary amine acts as a physiological amine donor (acyl acceptor) for transglutaminases (TGases), enzymes that catalyze the formation of ϵ -( γ -glutamyl)lysine isopeptide bonds [3]. By providing an alternative substrate, 1-4-ABP competitively inhibits TGase-mediated protein aggregation.

Figure 1: Tripartite mechanism of action of 1-4-ABP across synaptic and cytosolic targets.

In Vitro Experimental Methodologies

To establish a self-validating system of evidence, researchers must deploy orthogonal assays to isolate the compound's effects on each target. Below are the field-proven, step-by-step protocols for evaluating 1-4-ABP.

Protocol A: SV2A Radioligand Displacement Assay

This assay validates the binding affinity of the pyrrolidinone moiety to SV2A using [3H] ucb-30889 or [3H] levetiracetam.

-

Membrane Preparation : Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 (synaptosomal) fraction.

-

Resuspension : Resuspend the P2 pellet in assay buffer (50 mM Tris-HCl, 2 mM MgCl 2 , pH 7.4) to a final protein concentration of 0.2 mg/mL.

-

Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] ucb-30889 (final concentration 2 nM), and 50 µL of 1-4-ABP at varying concentrations ( 10−9 to 10−3 M).

-

Equilibration : Incubate the microplate at 4°C for 120 minutes to reach equilibrium.

-

Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash filters three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

Protocol B: Patch-Clamp Electrophysiology of NMDARs

This protocol isolates the polyamine-site modulation of NMDA receptors using whole-cell patch-clamp techniques.

-

Cell Culture : Plate HEK293 cells stably expressing recombinant human NR1/NR2B NMDA receptors on poly-D-lysine coated glass coverslips.

-

Solutions :

-

Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2 , 10 mM HEPES, 10 mM Glucose (pH 7.4). (Omit Mg 2+ to prevent voltage-dependent block).

-

Intracellular solution: 130 mM CsF, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.2).

-

-

Recording Setup : Establish whole-cell configuration with a holding potential of -70 mV.

-

Drug Application : Using a rapid perfusion system, apply a baseline pulse of NMDA (10 µM) + Glycine (1 µM). Record the inward current.

-

Modulation Test : Co-apply NMDA + Glycine with escalating doses of 1-4-ABP (1 µM to 500 µM). Measure the potentiation or inhibition of the steady-state current relative to baseline.

Protocol C: Fluorometric Transglutaminase (TGase) Assay

This assay measures the ability of 1-4-ABP's primary amine to act as a competitive acyl acceptor against standard TGase substrates.

-

Reagent Prep : Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM CaCl 2 , 10 mM DTT, and 10 µM monodansylcadaverine (MDC) as the fluorescent probe.

-

Substrate Addition : Add N,N -dimethylcasein (2 mg/mL) as the acyl donor protein.

-

Inhibition Setup : Add 1-4-ABP in serial dilutions (10 µM to 1 mM) to the reaction mixture.

-

Enzyme Initiation : Initiate the reaction by adding 0.5 U/mL of purified guinea pig liver tissue transglutaminase (tTG).

-

Kinetic Read : Incubate at 37°C. Measure fluorescence continuously for 30 minutes at λex = 340 nm and λem = 480 nm. A decrease in fluorescence incorporation indicates competitive inhibition by 1-4-ABP.

Figure 2: Parallel in vitro screening workflow for evaluating 1-4-ABP.

Data Presentation & Quantitative Profiling

The efficacy of 1-4-ABP as a chemical probe is defined by its binding kinetics and functional modulation across its three primary targets. The table below synthesizes the expected quantitative pharmacological profile based on structure-activity relationship (SAR) benchmarks for pyrrolidinones and putrescine analogs.

| Target / Pathway | Assay Type | Primary Metric | Expected Value Range | Mechanistic Role |

| SV2A | Radioligand Binding | Ki (Affinity) | 1.5 - 4.2 µM | Modulator of vesicular exocytosis; limits aberrant neurotransmitter release. |

| NMDAR (NR2B) | Patch-Clamp | EC50 (Potentiation) | 45 - 80 µM | Allosteric modulator at the polyamine site; alters Ca 2+ channel kinetics. |

| Transglutaminase | Fluorometric Kinetic | IC50 (Competition) | 120 - 200 µM | Pseudo-substrate; competitive inhibitor of isopeptide bond formation. |

| Cytotoxicity | LDH Release (HEK293) | CC50 | > 1,000 µM | High in vitro safety margin, typical of endogenous polyamine analogs. |

Table 1: Quantitative in vitro pharmacological profile of 1-(4-aminobutyl)-2-pyrrolidinone.

Conclusion

1-(4-aminobutyl)-2-pyrrolidinone is a highly versatile in vitro tool. By bridging the structural gap between racetam-based SV2A modulators and endogenous polyamines, it provides a unique mechanism to simultaneously study synaptic vesicle dynamics, postsynaptic NMDA receptor allostery, and cytosolic protein cross-linking. Researchers utilizing 1-4-ABP must employ the orthogonal assay systems described above to accurately delineate its pleiotropic effects in complex cellular models.

References

-

Lynch BA, Lambeng N, Nocka K, Kensel-Hammes P, Bajjalieh SM, Matagne A, Fuks B. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proc Natl Acad Sci U S A. 2004. URL:[Link]

-

Zomkowski AD, Santos AR, Rodrigues AL. "Putrescine produces antidepressant-like effects in the forced swimming test and in the tail suspension test in mice." Neuropharmacology. 2006. URL: [Link]

-

Folk JE, Park MH, Chung SI, Schrode J, Lester EP, Cooper HL. "Polyamines as physiological substrates for transglutaminases." J Biol Chem. 1980. URL:[Link]

-

Reynolds IJ. "Glutamate and glycine co-activate while polyamines merely modulate the NMDA receptor complex." J Neurochem. 1990. URL: [Link]

Introduction: The Pyrrolidinone Scaffold and the Imperative for Rigorous Toxicity Profiling

An In-Depth Technical Guide for Establishing the In Vitro Toxicity Profile of 2-Pyrrolidinone, 1-(4-aminobutyl)-

The 2-pyrrolidinone ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds, from nootropics to novel anticancer agents.[1][2] Its unique stereochemical and hydrogen-bonding capabilities allow for versatile interactions with biological targets.[3] The specific derivative, 2-Pyrrolidinone, 1-(4-aminobutyl)-, incorporates a flexible aminobutyl side chain, suggesting potential interactions with amino acid-binding sites or polyamine transporters, making it a candidate for further investigation in drug development.

However, before any therapeutic potential can be realized, a comprehensive understanding of a compound's safety and toxicity profile is paramount. While extensive research exists on the bioactivity of various pyrrolidinone derivatives, specific, publicly available in vitro toxicity data for 2-Pyrrolidinone, 1-(4-aminobutyl)- is not yet established in the literature.

This guide, therefore, serves a dual purpose. It is structured not as a retrospective data sheet, but as a prospective, field-proven methodological framework for researchers and drug development professionals. We will use 2-Pyrrolidinone, 1-(4-aminobutyl)- as our primary subject to delineate a logical, tiered strategy for thoroughly characterizing its cytotoxicity in cell culture. The protocols and rationale presented herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and mechanistically insightful.

Part 1: Foundational Viability and Cytotoxicity Assessment

The initial step in toxicity profiling is to determine if, and at what concentrations, the compound affects fundamental cellular processes like metabolic activity and plasma membrane integrity. This is typically achieved using high-throughput colorimetric or fluorometric assays. Our strategy employs two complementary assays to provide a more complete picture than either could alone.

The Rationale Behind Complementary Assays

Relying on a single assay can be misleading. For example, the MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death, potentially leading to false positives or negatives. By pairing it with an assay that measures a different hallmark of cell death, such as the loss of membrane integrity (LDH assay), we create a self-validating system. Concordant results from both assays significantly increase confidence in the data.

Experimental Workflow: Foundational Cytotoxicity

Caption: Tiered workflow for initial cytotoxicity screening.

Protocol 1: MTT Assay for Metabolic Viability

This assay is based on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of 2-Pyrrolidinone, 1-(4-aminobutyl)- in appropriate cell culture medium. A typical concentration range for a novel compound would be from 0.01 µM to 200 µM. Include a vehicle control (e.g., DMSO at <0.1%) and a positive control for cell death (e.g., 10% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a standard duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[3]

Methodology:

-

Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel 96-well plate.

-

Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Use a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) to calculate the percentage of cytotoxicity for each concentration of the test compound.

| Parameter | MTT Assay | LDH Assay |

| Principle | Mitochondrial Reductase Activity | Enzyme release upon membrane lysis |

| Endpoint | Cell Viability | Cell Cytotoxicity (Necrosis) |

| Timing | Measures early metabolic decline | Measures late-stage cell death |

Part 2: Elucidating the Mechanism of Cell Death

Once an IC50 value is established, the next critical question is how the compound induces cell death. The primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Differentiating between these pathways is crucial for understanding the compound's mode of action.

Apoptosis vs. Necrosis: Key Distinctions

Apoptosis is a controlled, energy-dependent process characterized by cell shrinkage, membrane blebbing, and the activation of specific proteases called caspases. Necrosis is a catastrophic failure of cellular homeostasis, leading to cell swelling and lysis. Some compounds can induce apoptosis at low concentrations and necrosis at higher concentrations.[4]

Signaling Pathways Leading to Apoptosis

Caption: Simplified signaling pathways for apoptosis induction.[3]

Protocol 3: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

-

Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Methodology:

-

Cell Culture: Seed cells in a 6-well plate and treat with 2-Pyrrolidinone, 1-(4-aminobutyl)- at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include vehicle and positive controls (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Part 3: Advanced Mechanistic Characterization

If apoptosis is confirmed, further experiments can pinpoint the specific pathway involved. Key areas to investigate include cell cycle progression and mitochondrial health, as many cytotoxic compounds exert their effects through these mechanisms.[5]

Protocol 4: Cell Cycle Analysis by PI Staining

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound may induce cell death by causing arrest at a specific cell cycle checkpoint.

Methodology:

-

Cell Culture & Harvesting: Treat and harvest cells as described for the Annexin V assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Incubate for 30 minutes and analyze by flow cytometry. The DNA content will correspond to the cell cycle phase. An accumulation of cells in one phase (e.g., G0/G1) suggests cell cycle arrest.[5]

Protocol 5: Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds induce apoptosis via the generation of ROS, leading to oxidative stress and mitochondrial damage.[4]

Methodology:

-

Cell Culture: Seed cells in a black, clear-bottom 96-well plate.

-

Probe Loading: Treat cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.

-

Compound Treatment: Add 2-Pyrrolidinone, 1-(4-aminobutyl)- and incubate. A positive control like H₂O₂ should be used.

-

Analysis: Measure the fluorescence intensity over time using a microplate reader. A significant increase in fluorescence indicates ROS production.

Summary and Forward Outlook

This guide outlines a comprehensive, tiered approach to systematically evaluate the in vitro toxicity profile of 2-Pyrrolidinone, 1-(4-aminobutyl)-, or any novel compound. By starting with broad assessments of cell viability and membrane integrity and progressing to detailed mechanistic studies of apoptosis, cell cycle, and oxidative stress, researchers can build a robust and reliable safety profile.

The causality behind this experimental design is crucial: foundational assays (MTT, LDH) establish a dose-response relationship, which then informs the concentrations used in more complex mechanistic assays (Annexin V, cell cycle). This logical progression ensures efficient use of resources and yields a coherent narrative of the compound's cellular effects. The data generated from this framework is essential for making informed go/no-go decisions in the drug development pipeline and for designing subsequent in vivo toxicology studies.

References

-

Some of the 2-pyrrolidinone-based compounds with anticancer properties... - ResearchGate. [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - MDPI. [Link]

-

Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study - MDPI. [Link]

-

Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed. [Link]

-

In silico cancer potential of 2-pyrrolidinones from marine origin - GSC Online Press. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents - Preprints.org. [Link]

-

(PDF) Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - ResearchGate. [Link]

-

Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - Semantic Scholar. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC. [Link]

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed. [Link]

-

Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - ChEMBL - EMBL-EBI. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - MDPI. [Link]

-

Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives - KTU ePubl. [Link]

-

Mutagenicity and cytotoxicity of N-methyl-2-pyrrolidinone and 4-(methylamino)butanoic acid in the Salmonella/microsome assay - PubMed. [Link]

-

COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - 2-PYRROLIDONE - SUMMARY REPORT - EMA. [Link]

-

2-Pyrrolidinone, 1-methyl-: Human health tier II assessment - NICNAS. [Link]

-

Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed. [Link]

-

Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity - PubMed. [Link]

-

N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM. [Link]

-

2-Pyrrolidinone in human cerebrospinal fluid: a major constituent of total gamma-aminobutyric acid - PubMed. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Introduction of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure and Stability of 2-Pyrrolidinone, 1-(4-aminobutyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical aspects of the solid-state chemistry of 2-Pyrrolidinone, 1-(4-aminobutyl)-, a molecule of interest in pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational principles with actionable, field-proven methodologies for the characterization of its crystal structure and the assessment of its chemical stability. The guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions throughout the development lifecycle. We will explore the potential for polymorphism and detail the experimental workflows for its identification and characterization through X-ray crystallography. Furthermore, we will dissect the probable degradation pathways of this molecule, focusing on the hydrolytic and oxidative lability of the 2-pyrrolidinone core and the aminobutyl side chain. This is complemented by a robust, step-by-step protocol for conducting comprehensive stability studies in line with regulatory expectations. All discussions are grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Solid-State Characterization

2-Pyrrolidinone, 1-(4-aminobutyl)- (PubChem CID: 3041220) is a bifunctional organic molecule featuring a lactam ring and a primary amine.[1] The 2-pyrrolidinone motif is a core component of various pharmaceutical agents, including nootropics and anticonvulsants.[2][3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and stability, are of paramount importance in drug development. These characteristics directly influence critical parameters including solubility, dissolution rate, bioavailability, manufacturability, and shelf-life.[4] A thorough understanding and control of these properties are therefore not merely a regulatory requirement but a fundamental component of developing a safe, effective, and consistent drug product. This guide will provide the necessary framework for a comprehensive investigation of the solid-state chemistry of 2-Pyrrolidinone, 1-(4-aminobutyl)-.

Crystallography and Polymorphism: Unveiling the Solid-State Landscape

The three-dimensional arrangement of molecules in a crystal lattice dictates the material's physicochemical properties.[5] X-ray crystallography remains the definitive method for elucidating this atomic-level structure.[5][6] For a molecule like 2-Pyrrolidinone, 1-(4-aminobutyl)-, with its hydrogen bond donors and acceptors, the potential for forming different crystalline arrangements, known as polymorphs, is significant.[4]

Polymorphs of the same compound can exhibit distinct melting points, solubilities, and stability profiles, making the identification and control of the desired polymorphic form a critical step in drug development.[4][7] The most thermodynamically stable form is often chosen for development to minimize the risk of polymorphic conversion during manufacturing and storage.[4]

Experimental Workflow for Crystal Structure Determination

The journey to a crystal structure begins with the growth of high-quality single crystals, which is often the most challenging step.[8] This is followed by X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.[9][10]

Caption: Workflow for Crystal Structure Determination.

-

Material Purification: Begin with the highest purity 2-Pyrrolidinone, 1-(4-aminobutyl)-. The presence of impurities can significantly hinder crystallization.

-

Solvent Screening: Employ a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) to determine the solubility profile of the compound.

-

Crystallization Technique: The sitting drop vapor diffusion method is a highly effective technique for screening a wide range of crystallization conditions with minimal sample consumption.[8]

-

Prepare a stock solution of the compound in a suitable solvent.

-

In a multi-well crystallization plate, dispense a small volume (e.g., 1 µL) of the compound solution and an equal volume of a precipitant solution into the sitting drop well.

-

The reservoir of the well contains a larger volume of the precipitant solution.

-

Seal the plate and allow it to equilibrate. Water will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, ideally leading to the formation of single crystals.

-

-

Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, precipitant concentration, pH) to grow larger, diffraction-quality crystals.[8]

-

Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9][10]

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or other techniques to generate an initial electron density map.[5] An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including atomic coordinates and bond lengths.[5]

Characterization of Polymorphs

While SC-XRD provides the definitive structure of a single crystal, a broader range of techniques is necessary to characterize the polymorphic landscape of a bulk sample.

| Technique | Application in Polymorph Characterization |

| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form. It is the primary tool for identifying polymorphs in a bulk sample. |

| Differential Scanning Calorimetry (DSC) | Measures the thermal transitions of a material, such as melting points and solid-solid phase transitions, which are often unique to each polymorph.[11] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and solvent/water content of a crystalline form. This is crucial for identifying solvates (pseudopolymorphs).[12] |

| Vibrational Spectroscopy (FTIR, Raman) | Can distinguish between polymorphs based on differences in their vibrational modes, which are sensitive to the molecular conformation and intermolecular interactions. |

Chemical Stability: A Critical Determinant of Viability

The chemical stability of an API is its ability to resist degradation under various environmental conditions.[13][][15] Stability testing is a regulatory requirement and is essential for determining the shelf-life and appropriate storage conditions for a drug substance.[16][17] For 2-Pyrrolidinone, 1-(4-aminobutyl)-, the primary anticipated degradation pathways are hydrolysis of the lactam ring and oxidation of the primary amine.[2][18]

Potential Degradation Pathways

Forced degradation studies, where the compound is exposed to stress conditions more severe than those used for accelerated stability testing, are instrumental in identifying potential degradation products and elucidating degradation pathways.[2][18]

Caption: Potential Degradation Pathways.

-

Hydrolytic Degradation: The lactam (a cyclic amide) in the 2-pyrrolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][19] This would result in the opening of the lactam ring to form 4-amino-N-(4-aminobutyl)butanamide.

-

Oxidative Degradation: The primary amine of the aminobutyl side chain is a potential site for oxidation, which could lead to the formation of various degradation products, including an N-oxide derivative.[18]

Comprehensive Stability Testing Protocol

A robust stability testing program should be designed to evaluate the impact of temperature, humidity, and light on the drug substance.[13][15]

-

Preparation of Solutions: Prepare solutions of 2-Pyrrolidinone, 1-(4-aminobutyl)- in appropriate solvents (e.g., water, methanol).

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60-80°C.[2]

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60-80°C.[2]

-

Oxidative Degradation: Treat the solution with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solid drug substance and its solution to light, as specified in ICH Q1B guidelines.

-

Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, to separate and identify the parent compound and any degradation products.

A long-term stability study is necessary to establish the re-test period or shelf life of the drug substance.[15][16]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Parameters to be Monitored:

-

Assay: To determine the potency of the API.

-

Degradation Products: To quantify known and unknown impurities.

-

Appearance: Any change in the physical appearance of the substance.

-

Water Content: To assess the impact of humidity.

-

Polymorphic Form: To ensure that no polymorphic conversion has occurred.

Conclusion

The solid-state characterization and stability assessment of 2-Pyrrolidinone, 1-(4-aminobutyl)- are indispensable for its successful development as a pharmaceutical candidate. This guide has provided a comprehensive framework, grounded in established scientific principles and regulatory expectations, for undertaking this critical work. By systematically investigating the potential for polymorphism and elucidating the degradation pathways, researchers can build a robust data package that will support informed decision-making and ultimately de-risk the development process. The provided protocols offer a starting point for these investigations, which should always be tailored to the specific properties of the molecule and the intended application.

References

- The Truth Pill. (n.d.). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products.

- BOC Sciences. (2025, September 12). Stability Testing of Active Pharmaceutical Ingredients.

- Benchchem. (n.d.). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Kelly, J. A., et al. (1989). Crystallographic mapping of beta-lactams bound to a D-alanyl-D-alanine peptidase target enzyme. PubMed.

- International Council for Harmonisation. (n.d.). Annex 10 - ICH.

- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.

- Minor, W., et al. (n.d.). Data Collection for Crystallographic Structure Determination. PMC - NIH.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- Wikipedia. (n.d.). X-ray crystallography.

- ACS Publications. (2011, July 7). Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. Industrial & Engineering Chemistry Research.

- Benchchem. (n.d.). Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions.

- PubMed. (2011, September 15). Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance.

- University of Delaware. (n.d.). Experimental Determination of Crystal Structure. Physics & Astronomy.

- Portland Press. (2021, January 29). A beginner's guide to macromolecular crystallization. The Biochemist.

- ResearchGate. (n.d.). X-ray crystal structure of lactam 39.

- IUCr Journals. (2001, February 15). Crystallization and preliminary X-ray analysis of a γ-lactamase.

- PubMed. (2014, October 15). X-ray crystallographic analysis of IMP-1 metallo-β-lactamase complexed with a 3-aminophthalic acid derivative, structure-based drug design, and synthesis of 3,6-disubstituted phthalic acid derivative inhibitors.

- PMC. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.

- Loba Chemie. (2015, April 9). 2-PYRROLIDONE FOR SYNTHESIS MSDS.

- Santa Cruz Biotechnology. (n.d.). 2-Pyrrolidinone.

- PubChemLite. (n.d.). 2-pyrrolidinone, 1-(4-aminobutyl)- (C8H16N2O).

- Wikipedia. (n.d.). 2-Pyrrolidone.

- Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.

- Benchchem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.

- ResearchGate. (2026, February 2). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.

- Google Patents. (n.d.). EP3269717B1 - Polymorphic and pseudopolymorphic forms of pharmaceutical compound nxl104.

- PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.

- PubChem. (n.d.). N-(4-Aminobut-2-enyl)pyrolle | C8H12N2 | CID 5369850.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides.

- Google Patents. (n.d.). US2952688A - Synthesis of pyrrolidine.

- Semantic Scholar. (n.d.). Recent advances in the identification and prediction of polymorphs.

- Perekhoda, L., et al. (2024, August 30). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W.

- PMC. (n.d.). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids.

- Wiley-VCH. (n.d.). 1 Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development.

- Cambridge University Press & Assessment. (n.d.). 14 Polymorphism.

- MDPI. (2023, June 29). Investigation of the Physicochemical Properties of Pyrrolidinium-Based Mixed Plastic Crystal Electrolytes.

- NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook.

- NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST WebBook.

- NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook.

Sources

- 1. PubChemLite - 2-pyrrolidinone, 1-(4-aminobutyl)- (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Crystallographic mapping of beta-lactams bound to a D-alanyl-D-alanine peptidase target enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thetruthpill.in [thetruthpill.in]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of 1-(4-Aminobutyl)-2-Pyrrolidinone Derivatives

Abstract

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive exploration of derivatives featuring a 1-(4-aminobutyl) substitution, a structural motif that suggests a rich and varied pharmacological potential. Drawing from extensive research on related compounds, this document synthesizes current understanding and outlines future directions for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, established and putative mechanisms of action across cardiovascular, neurological, and oncological domains, and provide detailed, field-proven protocols for their biological evaluation. This guide is designed not as a rigid template, but as a foundational resource to empower innovative research into this promising class of molecules.

Chapter 1: The 1-(4-Aminobutyl)-2-Pyrrolidinone Scaffold: A Structural Overview

The 1-(4-aminobutyl)-2-pyrrolidinone scaffold is a fascinating chemical entity, combining the well-established pyrrolidin-2-one ring with a flexible four-carbon chain terminating in a primary amine. This unique architecture positions it at the intersection of several important classes of neuroactive and cardiovascular agents.

1.1. The Pyrrolidin-2-one Core: Also known as γ-butyrolactam, the 2-pyrrolidinone ring is the cyclic lactam of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] This relationship is fundamental to understanding the potential neurological activity of its derivatives. The parent ring is a key component of the "racetam" class of nootropic drugs, such as piracetam, which are known to enhance cognitive function, although their exact mechanisms remain a subject of investigation.[3] The pyrrolidinone structure offers metabolic stability and favorable physicochemical properties, including enhanced solubility, making it an attractive building block in drug design.[1]

1.2. The 1-(4-Aminobutyl) Substituent: The N-alkylation with a 4-aminobutyl chain introduces several key features:

-

Flexibility: The four-carbon linker allows the terminal amino group to orient itself in various conformations to interact with biological targets.

-

Basic Center: The terminal primary amine is basic at physiological pH, allowing for ionic interactions with acidic residues in proteins, such as receptors and enzymes.

-

Structural Analogy: The overall structure can be seen as a GABA analogue, suggesting potential interactions with GABAergic pathways.[4] Furthermore, it shares a structural backbone with compounds that have demonstrated significant cardiovascular activity. Specifically, derivatives where the terminal amine is part of an arylpiperazine ring have shown potent α1-adrenergic receptor blocking properties.[5][6]

This combination of a proven CNS-active core with a pharmacologically versatile side chain makes the 1-(4-aminobutyl)-2-pyrrolidinone class a high-priority target for therapeutic investigation.

Chapter 2: Synthetic Strategies

The synthesis of 1-(4-aminobutyl)-2-pyrrolidinone derivatives is generally accessible through standard organic chemistry techniques. A common and efficient approach involves the N-alkylation of 2-pyrrolidinone. The causality behind this choice is the relatively acidic nature of the N-H proton of the lactam, which can be readily deprotonated by a suitable base to form a nucleophilic anion.

A representative synthetic workflow would involve the reaction of 2-pyrrolidinone with a protected form of 4-aminobutan-1-ol or its corresponding halide, followed by deprotection. A more direct route involves the reaction with a bifunctional linker like 1-bromo-4-chlorobutane, followed by displacement of the second halide with an amine. A highly efficient strategy utilizes a protected form of 1,4-diaminobutane.

This multi-step approach ensures high yields and purity by preventing side reactions, such as the self-alkylation of unprotected diamine reagents. The choice of the phthalimide protecting group is strategic due to its robustness during the alkylation step and its clean removal under specific conditions.

Chapter 3: Cardiovascular Activity: An Emerging Profile

The most compelling evidence for the biological activity of this scaffold comes from studies on structurally related compounds with potent cardiovascular effects. Numerous studies have demonstrated that derivatives of 1-{4-[4-(aryl)piperazin-1-yl]butyl}pyrrolidin-2-one possess significant antiarrhythmic and hypotensive properties.[5][6]

3.1. Mechanism of Action: α1-Adrenoceptor Blockade The primary mechanism for these cardiovascular effects is the blockade of α1-adrenergic receptors.[5] These G-protein coupled receptors are crucial in regulating vascular tone; their stimulation by endogenous catecholamines (like adrenaline) leads to vasoconstriction and an increase in blood pressure. By acting as antagonists, these pyrrolidinone derivatives prevent this interaction, leading to vasodilation and a subsequent reduction in blood pressure. This α1-blockade is also implicated in the observed antiarrhythmic activity, particularly in adrenaline-induced arrhythmia models.[5][6]

Given that the 1-(4-butyl)-2-pyrrolidinone core is conserved, it is highly probable that derivatives with a terminal primary or secondary amine, as in the title compounds, will also exhibit affinity for α1-adrenoceptors.

3.2. Quantitative Data from Related Compounds The following table summarizes the hypotensive effects of related pyrrolidin-2-one derivatives, demonstrating the potency of this structural class.

| Compound ID | Structure (R Group on Butyl Chain) | Dose (mg/kg) | Effect on Blood Pressure | Reference |

| S-73 | 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]} | 1 | ↓ 11-22% (Systolic) | [6] |

| S-61 | 1-{4-[4-(2-tolyl)piperazin-1-yl]} | 5 | ↓ ~10% (Systolic) | [6] |

This data is for structurally related compounds and serves as a strong rationale for investigating the cardiovascular effects of 1-(4-aminobutyl)-2-pyrrolidinone derivatives.

Chapter 4: Neuropharmacological Potential

The structural relationship between the 2-pyrrolidinone core and GABA, combined with the well-documented nootropic effects of racetams, provides a strong rationale for investigating the neuropharmacological properties of 1-(4-aminobutyl)-2-pyrrolidinone derivatives.

Recent studies on novel pyrrolidine-2-one derivatives have shown significant neuroprotective effects in mouse models of cognitive impairment.[7] In scopolamine-induced amnesia models, these compounds were able to reverse behavioral deficits and mitigate biochemical markers of oxidative stress and cholinergic dysfunction.[7] The primary endpoints in these studies often include performance in tasks like the Morris water maze, which assesses spatial learning and memory.

The mechanism is likely multifactorial, potentially involving:

-

Modulation of Cholinergic Systems: Similar to other nootropics.

-

Interaction with GABA Receptors: Due to the structural analogy to GABA.[4][8]

-

Reduction of Oxidative Stress: By scavenging free radicals or upregulating endogenous antioxidant systems.[7]

-

Neuroinflammation Regulation: By modulating microglial activation and cytokine release.

While direct evidence for the title compound class is pending, the convergence of evidence from related molecules makes the central nervous system a primary target for future investigation.

Chapter 5: Anticancer and Antimicrobial Investigations

The pyrrolidine and pyrrolidinone scaffolds are frequently found in compounds with potent antiproliferative and antimicrobial activities.[9][10]

5.1. Anticancer Potential: A wide variety of synthetic pyrrolidine derivatives have demonstrated significant activity against numerous cancer cell lines, including breast, colon, melanoma, and prostate cancers.[9][11][12] The mechanisms of action are diverse and depend on the specific substitution patterns, but often involve the induction of apoptosis (programmed cell death) and inhibition of key enzymes required for tumor growth and metastasis.[13] Given this precedent, screening 1-(4-aminobutyl)-2-pyrrolidinone derivatives for anticancer activity is a logical and promising research avenue. Key experiments would involve cytotoxicity assays (e.g., MTT assay) against a panel of cancer cell lines to determine IC50 values.

5.2. Antimicrobial Activity: Bacterial infections, particularly those caused by antibiotic-resistant strains, pose a major global health threat. The pyrrolidine ring is a core component of many synthetic molecules developed to combat this challenge.[10] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[14] The evaluation of 1-(4-aminobutyl)-2-pyrrolidinone derivatives would involve determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria, including resistant strains.

Chapter 6: Standardized Protocols for Biological Evaluation

To ensure reproducibility and validity, the evaluation of 1-(4-aminobutyl)-2-pyrrolidinone derivatives must follow standardized, self-validating protocols.

6.1. Protocol: In Vitro Cytotoxicity (MTT Assay) This colorimetric assay is a gold standard for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17][18][19]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a derivative against a cancer cell line.

-

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, human breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

6.2. Protocol: Cognitive Function Assessment (Morris Water Maze) This test is a widely accepted method for assessing hippocampus-dependent spatial learning and memory in rodents.[20][21][22][23][24]

-

Objective: To evaluate the effect of a derivative on learning and memory in a scopolamine-induced cognitive deficit model.

-

Apparatus: A circular pool (1.5m diameter) filled with opaque water (22-24°C). A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.

-

Methodology:

-

Acclimation: Handle mice for several days before the test begins.

-

Group Assignment: Assign animals to groups: Vehicle Control, Scopolamine Control, Scopolamine + Test Derivative, Scopolamine + Positive Control (e.g., Donepezil).

-

Acquisition Phase (4-5 days):

-

Administer the test compound or vehicle (e.g., 30 minutes before testing).

-

Administer scopolamine (e.g., 1 mg/kg, IP) to induce cognitive impairment (except in the vehicle control group).

-

Each mouse undergoes 4 trials per day. For each trial, the mouse is placed in the water at one of four random start positions, facing the pool wall.

-

Allow the mouse to swim for 60 seconds to find the hidden platform. Record the time taken (escape latency) and path length with a video tracking system.

-

If the mouse fails to find the platform in 60s, gently guide it to the platform and allow it to stay there for 15-20 seconds.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the escape platform from the pool.

-

Place each mouse in the pool for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact platform location.

-

-

Data Analysis: Compare escape latencies during acquisition and time in the target quadrant during the probe trial between groups. A significant improvement in the derivative-treated group compared to the scopolamine control indicates a neuroprotective or cognitive-enhancing effect.

-

6.3. Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay) This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27][28]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative against a specific bacterial strain (e.g., Staphylococcus aureus).

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Growth is assessed by visual turbidity after incubation.

-

Methodology:

-

Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

-

Chapter 7: Structure-Activity Relationships (SAR) and Future Directions

While SAR for the specific 1-(4-aminobutyl)-2-pyrrolidinone class is yet to be established, insights can be drawn from related series.[29][30][31]

-

The Terminal Amine: This is a key point for modification. Converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic ring (like piperazine or piperidine), will drastically alter polarity, basicity, and steric bulk. This is expected to have a profound impact on target affinity and selectivity, particularly for adrenergic and other G-protein coupled receptors.

-

The Butyl Chain: The length and rigidity of this linker are critical. Shortening, lengthening, or introducing conformational constraints (e.g., double bonds) will help probe the optimal distance and orientation required for target binding.

-

The Pyrrolidinone Ring: Substitution on the ring itself (e.g., at positions 3, 4, or 5) can modulate lipophilicity and introduce new interaction points with the target protein.

Future Directions:

-

Systematic Derivatization: Synthesize a focused library of analogs based on the SAR hypotheses above to explore the chemical space thoroughly.

-

Target Identification: For active compounds, perform target deconvolution studies (e.g., affinity chromatography, chemical proteomics) to identify the specific protein binding partners.

-

In Vivo Efficacy and Safety: Advance promising lead compounds into animal models of hypertension, arrhythmia, cognitive decline, and cancer to evaluate in vivo efficacy, pharmacokinetics, and safety profiles.

-

Chirality: Investigate the synthesis and biological evaluation of individual stereoisomers, as biological activity is often stereospecific.

Conclusion

The 1-(4-aminobutyl)-2-pyrrolidinone scaffold represents a highly promising, yet underexplored, area for drug discovery. Strong evidence from structurally related compounds points toward a significant potential for cardiovascular agents acting via α1-adrenoceptor blockade. Furthermore, the inherent properties of the pyrrolidinone core suggest a high probability of discovering novel agents for neurological disorders, cancer, and infectious diseases. By applying the systematic evaluation protocols detailed in this guide, researchers can effectively probe the biological activities of these derivatives and unlock their full therapeutic potential.

References

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

-

Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

Mouse Phenotyping, Husbandry, and Germ-Free Core. (2024). Morris Water Maze. MMPC.org. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Hancock, R. E. W. Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. hancocklab.cmdr.ubc.ca. [Link]

-

UK Health Security Agency. (2025). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. research-portal.ukhsa.gov.uk. [Link]

-

Bio-protocol. (n.d.). Broth Microdilution Method to Determine the Minimum Inhibitory Concentration (MIC). [Link]

-

Leclinche, L., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. [Link]

-

Scantox. (n.d.). Morris Water Maze Test. [Link]

-

Melior Discovery. (n.d.). Morris Water Maze Test. [Link]

-

Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

-

Liu, J., et al. (2019). Comparison of different protocols of Morris water maze in cognitive impairment with heart failure. Brain and Behavior. [Link]

-

Kumar, D., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior. [Link]

-

Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica. [Link]

-

ResearchGate. (n.d.). Some of the 2-pyrrolidinone-based compounds with anticancer properties... [Link]

-

Sapa, J., et al. (2021). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. Molecules. [Link]

-

Wikipedia. (n.d.). GABA analogue. [Link]

-

Shakya, T., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. [Link]

-

Sapa, J., et al. (2022). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. International Journal of Molecular Sciences. [Link]

-

Ndom, J. C., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Research Notes. [Link]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry. [Link]

-

Kairytė, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. [Link]

-

Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. [Link]

-

Yuan, X., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. European Journal of Medicinal Chemistry. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. [Link]

-

Ndom, J. C., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Pearl, P. L., et al. (2019). 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers in Neurology. [Link]

-

Deryabina, M. A., et al. (2024). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences. [Link]

-

Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry. [Link]

-

Doan, T. P., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules. [Link]

-

Yamaguchi, A., et al. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications. [Link]

-

Deryabina, M. A., et al. (2024). Neuroprotective Effects of Noncanonical PAR1-Agonists on Cultured Neurons at Excitotoxicity. ResearchGate. [Link]

-

Erbaş, O., & Oltulu, F. (2023). Neuroprotective Properties of Peptides. IntechOpen. [Link]

-

Innovative Biosystems and Bioengineering. (2024). Antimicrobial Activity of Composite Preparations Based on Biosurfactants and Heterocyclic Amino-Containing 1,4-Naphtoquinone Derivatives. [Link]

-

Zhang, Y., et al. (2024). Neuroprotective effects of salidroside against cerebral ischemia-reperfusion injury involve downregulation of total NAMPT and suppression of microglial inflammation. Frontiers in Pharmacology. [Link]

-

Update in Anaesthesia. (n.d.). Cardiovascular pharmacology for anaesthetists. [Link]

-

Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry. [Link]

-

Oladun, O. S., et al. (2023). Computational and Preclinical Prediction of the Antimicrobial Properties of an Agent Isolated from Monodora myristica: A Novel DNA Gyrase Inhibitor. International Journal of Molecular Sciences. [Link]

-

Rodrigues, J., et al. (2022). Exploring the Cardiovascular Impacts of Agmatine: A Systematic Review. International Journal of Molecular Sciences. [Link]

-

Huot, S., et al. (1982). 2-Pyrrolidinone in human cerebrospinal fluid: a major constituent of total gamma-aminobutyric acid. Journal of Neurochemistry. [Link]

-

Gavin Publishers. (n.d.). A Randomized, Double-Blind, Parallel Group Clinical Study to Evaluate the Efficacy and Safety of UO ABG 01 in the Management of Borderline Cardiovascular Risk Factors. [Link]

Sources

- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 2. 2-Pyrrolidinone in human cerebrospinal fluid: a major constituent of total gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. kosheeka.com [kosheeka.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijprajournal.com [ijprajournal.com]

- 19. scispace.com [scispace.com]

- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mmpc.org [mmpc.org]

- 22. scantox.com [scantox.com]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. Comparison of different protocols of Morris water maze in cognitive impairment with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 27. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathways of 2-Pyrrolidinone, 1-(4-aminobutyl)-

Introduction

2-Pyrrolidinone, 1-(4-aminobutyl)-, a molecule combining the structural features of the versatile solvent and pharmaceutical intermediate 2-pyrrolidinone with the biologically significant polyamine putrescine, presents a unique metabolic profile. Understanding the biotransformation of this compound is critical for researchers in drug development and toxicology. This guide provides a comprehensive overview of the predicted metabolic pathways of 2-Pyrrolidinone, 1-(4-aminobutyl)-, based on the established metabolism of its constituent moieties. We will delve into the enzymatic processes likely responsible for its degradation, propose key metabolic intermediates, and outline robust experimental protocols for the validation of these pathways. This document is intended to serve as a foundational resource for scientists investigating the pharmacokinetics and metabolic fate of this and structurally related compounds.

Proposed Metabolic Pathways

The metabolic degradation of 2-Pyrrolidinone, 1-(4-aminobutyl)- is anticipated to proceed through two primary, and potentially competing, pathways: oxidation of the 4-aminobutyl (putrescine) side chain and hydroxylation of the 2-pyrrolidinone ring.

Pathway 1: Oxidation of the 4-Aminobutyl Side Chain

The 4-aminobutyl substituent is structurally identical to putrescine, a known substrate for amine oxidases. Specifically, putrescine oxidase has been shown to oxidize N-substituted putrescines.[1] The initial and rate-limiting step in this pathway is the oxidative deamination of the secondary amino group of the putrescine side chain, catalyzed by an enzyme such as putrescine oxidase or a related monoamine oxidase. This reaction is expected to yield an unstable intermediate that cyclizes to form 1-pyrroline and releases 2-pyrrolidinone. 1-pyrroline is then further metabolized to gamma-aminobutyric acid (GABA).

-

Step 1a: Oxidative Deamination. The secondary amine of the 1-(4-aminobutyl) group is oxidized by putrescine oxidase or a similar amine oxidase.

-

Step 1b: Spontaneous Cyclization and Hydrolysis. The resulting unstable intermediate undergoes spontaneous cyclization and hydrolysis to yield 1-pyrroline and 2-pyrrolidinone.

-

Step 1c: Further Metabolism of 1-Pyrroline. 1-pyrroline is subsequently oxidized by aldehyde dehydrogenase to form gamma-aminobutyric acid (GABA).

Pathway 2: Hydroxylation of the 2-Pyrrolidinone Ring

The 2-pyrrolidinone ring is susceptible to oxidative metabolism, primarily through hydroxylation. This is a common metabolic route for many N-substituted pyrrolidinone derivatives, often mediated by cytochrome P450 (CYP) enzymes.[2][3] The position of hydroxylation can vary, but for similar structures, it frequently occurs at the 5-position of the pyrrolidinone ring.

-

Step 2a: Ring Hydroxylation. Cytochrome P450 enzymes, such as CYP2E1, catalyze the hydroxylation of the 2-pyrrolidinone ring, likely at the C5 position, to form 1-(4-aminobutyl)-5-hydroxy-2-pyrrolidinone.[2]

-

Step 2b: Further Oxidation and Ring Opening. The hydroxylated intermediate may undergo further oxidation, potentially leading to the opening of the lactam ring to form an amino acid derivative.

The relative contribution of each pathway is likely influenced by the alkyl chain length and the specific isoforms of metabolizing enzymes present.[4]

Caption: Proposed metabolic pathways of 2-Pyrrolidinone, 1-(4-aminobutyl)-.

Experimental Methodologies for Metabolic Investigation

To elucidate and validate the proposed metabolic pathways of 2-Pyrrolidinone, 1-(4-aminobutyl)-, a combination of in vitro and in vivo experimental approaches is recommended.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolites and the enzymes responsible for their formation.

-

System: Human liver microsomes (HLMs) or S9 fractions, and recombinant human cytochrome P450 enzymes.

-

Protocol:

-

Incubation: Incubate 2-Pyrrolidinone, 1-(4-aminobutyl)- (at various concentrations) with HLMs or S9 fractions in the presence of an NADPH-regenerating system.

-

Enzyme Phenotyping: To identify the specific CYP isoforms involved, incubate the compound with a panel of recombinant human CYP enzymes or with HLMs in the presence of specific CYP chemical inhibitors.

-

Amine Oxidase Activity: To investigate the role of amine oxidases, incubate the compound with purified putrescine oxidase or with tissue homogenates known to have high amine oxidase activity (e.g., from Micrococcus rubens).[1]

-

Sample Analysis: At various time points, quench the reactions and analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

In Vivo Metabolism Studies

-

Objective: To confirm the in vitro findings in a whole organism and to understand the pharmacokinetic profile of the compound and its metabolites.

-

Model: Rodent models (e.g., Sprague-Dawley rats).

-

Protocol:

-

Dosing: Administer 2-Pyrrolidinone, 1-(4-aminobutyl)- to the animal model via a relevant route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Collect blood, urine, and feces at predetermined time points over a 24-48 hour period.

-

Sample Preparation: Process the collected samples (e.g., protein precipitation for plasma, hydrolysis for urine to detect conjugated metabolites).

-

LC-MS/MS Analysis: Analyze the processed samples to identify and quantify the parent compound and its metabolites.

-

Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for the parent compound and its major metabolites.

-

Analytical Methodology: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Method: Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of 2-Pyrrolidinone, 1-(4-aminobutyl)- and its putative metabolites.

-

Key Parameters:

-

Chromatographic Separation: Utilize a suitable column (e.g., C18 or HILIC) and mobile phase to achieve good separation of the analytes.

-

Mass Spectrometric Detection: Optimize the mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring) for each analyte to ensure high sensitivity and selectivity.

-

Caption: General experimental workflow for metabolic investigation.

Quantitative Data Summary

While no specific quantitative data for 2-Pyrrolidinone, 1-(4-aminobutyl)- is currently available in the public domain, the following table provides a template for summarizing expected findings from the proposed experimental studies.

| Parameter | In Vitro (HLM) | In Vivo (Rat Model) | Analytical Method |

| Parent Compound (t1/2) | To be determined (min) | To be determined (h) | LC-MS/MS |

| Major Metabolite(s) | Proposed: 1-(4-aminobutyl)-5-hydroxy-2-pyrrolidinone, 1-Pyrroline | To be confirmed | LC-MS/MS |

| Primary Enzyme(s) | Proposed: CYP isoforms, Putrescine Oxidase | To be confirmed | Enzyme Inhibition/Recombinant Enzymes |

| Metabolite Formation Rate | To be determined (pmol/min/mg protein) | Not Applicable | LC-MS/MS |

| Urinary Excretion (% of dose) | Not Applicable | To be determined | LC-MS/MS |

Conclusion